2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide
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Overview
Description
2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the benzotriazole derivative with a chloro-substituted benzamide under appropriate conditions, such as using a coupling reagent like 1,1’-carbonyldiimidazole (CDI) in an organic solvent like dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol derivative, while nucleophilic substitution of the chloro group can produce various substituted benzamides .
Scientific Research Applications
2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, such as organic semiconductors and photostabilizers.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins involved in cell signaling pathways, such as kinases and phosphatases.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine: This compound has a similar structure but includes a quinazoline ring instead of a benzotriazole ring.
2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine: Another similar compound with a methoxy group in a different position on the phenyl ring.
Uniqueness
The presence of the benzotriazole ring enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H17ClN4O2 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H17ClN4O2/c1-13-11-19-20(25-26(24-19)14-7-9-15(28-2)10-8-14)12-18(13)23-21(27)16-5-3-4-6-17(16)22/h3-12H,1-2H3,(H,23,27) |
InChI Key |
JYVUBDBKEXDQOB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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